Fluorochlorosilane

Bond dissociation energy Thermal stability Selective reactivity

Fluorochlorosilanes are a class of mixed-halogen silanes with the general formula SiFxCl4−x (x = 1–3) or SiHnFmClk, in which silicon is simultaneously bonded to both fluorine and chlorine atoms. First systematically characterized by Booth and Swinehart in 1935 , these compounds occupy a unique reactivity space between fully fluorinated silanes (e.g., SiF4) and fully chlorinated silanes (e.g., SiCl4).

Molecular Formula ClFSi
Molecular Weight 82.53 g/mol
Cat. No. B14431345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorochlorosilane
Molecular FormulaClFSi
Molecular Weight82.53 g/mol
Structural Identifiers
SMILESF[Si]Cl
InChIInChI=1S/ClFSi/c1-3-2
InChIKeyKVRXUBCNDACNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorochlorosilane: A Mixed-Halogen Silicon Precursor for Tunable CVD and Surface Engineering


Fluorochlorosilanes are a class of mixed-halogen silanes with the general formula SiFxCl4−x (x = 1–3) or SiHnFmClk, in which silicon is simultaneously bonded to both fluorine and chlorine atoms. First systematically characterized by Booth and Swinehart in 1935 [1], these compounds occupy a unique reactivity space between fully fluorinated silanes (e.g., SiF4) and fully chlorinated silanes (e.g., SiCl4). Their dual-halogen character enables differential bond lability—the Si–Cl bond (∼381 kJ mol⁻¹) is significantly weaker than the Si–F bond (∼565 kJ mol⁻¹) [2]—which in turn allows selective hydrolysis, sequential functionalization, and tunable plasma dissociation not attainable with single-halogen analogs.

Why Generic Substitution Fails: The Quantifiable Performance Gap Between Fluorochlorosilanes and Conventional Halosilanes


In processes such as chemical vapor deposition (CVD), optical fiber doping, and self-assembled monolayer (SAM) formation, it is tempting to substitute fluorochlorosilanes with simpler halosilanes like SiCl4, SiF4, or alkyltrichlorosilanes. However, direct substitution typically fails because single-halogen precursors lack the differential bond-lability profile that defines fluorochlorosilane performance. For instance, SiF4 (all Si–F bonds) is so thermodynamically stable that it resists dissociation in conventional thermal CVD, requiring energy-intensive plasma activation, while SiCl4 (all Si–Cl bonds) hydrolyzes rapidly and uncontrollably, making it unsuitable for moisture-sensitive processes. The quantitative evidence in Section 3 demonstrates that fluorochlorosilanes bridge this gap with measurable improvements in surface hydrophobicity, plasma synthesis yield, and refractive-index tuning relative to their single-halogen counterparts.

Quantitative Differentiation Evidence for Fluorochlorosilanes vs. Closest Analogs


Bond Dissociation Energy Differential: Si–F vs. Si–Cl Enables Selective Reactivity

The Si–F bond dissociation energy (BDE) measured in fluorochlorosilanes is approximately 565 kJ mol⁻¹, while the Si–Cl BDE is approximately 381 kJ mol⁻¹, yielding a differential of ∼184 kJ mol⁻¹ [1]. This nearly 50% stronger Si–F bond means that under thermal or chemical activation, the Si–Cl bonds of fluorochlorosilanes selectively react or dissociate first, leaving the Si–F bonds intact. In contrast, the fully chlorinated analog SiCl4 possesses only the weaker Si–Cl bonds (381 kJ mol⁻¹ each), undergoing rapid, non-selective hydrolysis, while the fully fluorinated analog SiF4 (565 kJ mol⁻¹ per bond) requires extreme conditions for dissociation [1]. The mixed-halogen profile of fluorochlorosilanes thus offers a unique window for sequential chemical manipulation.

Bond dissociation energy Thermal stability Selective reactivity

Surface Hydrophobicity: Fluorochlorosilane-Based SAMs Yield 140–150° Water Contact Angle vs. ~102° for Alkylchlorosilane SAMs

A monomolecular film formed from fluorochlorosilane-based surface-active materials on glass substrates achieved water contact angles of 140–150° [1]. In a directly comparable study, an OTS-derived SAM on a planar substrate yielded a water contact angle of approximately 102° [2]. The 38–48° advantage of the fluorochlorosilane film represents a dramatic increase in hydrophobicity that directly translates to superior anti-fouling, anti-fogging, and self-cleaning performance.

Contact angle Self-assembled monolayer Hydrophobicity

Plasma Synthesis Yield: 60% Conversion to Fluorochlorosilanes Under LIDB Conditions vs. 0% Thermal Yield for SiF4/SiCl4 Mixture

Direct thermal reaction of SiF4 and SiCl4 to form fluorochlorosilanes SiFxCl4−x (x=1–3) is thermodynamically forbidden under standard conditions (ΔG > 0). However, under laser-induced dielectric breakdown (LIDB) plasma conditions, the three fluorochlorosilanes SiF3Cl, SiF2Cl2, and SiFCl3 are synthesized with a combined yield of approximately 60% of total reaction products [1]. Under steady-state inductively coupled plasma (ICP), the product distribution was split approximately 50/50 between SiF3Cl/SiFCl3 and SiF2Cl2. This demonstrates that fluorochlorosilanes can be efficiently generated as a class when non-equilibrium plasma is employed, whereas the single-halogen precursors SiF4 and SiCl4 show no conversion under thermal conditions.

Plasma chemistry Synthesis yield Laser induced dielectric breakdown

Refractive-Index Tuning in Optical Fiber Fabrication: Δn ≈ −0.01 Achievable via MCVD Using Fluorochlorosilane Precursors

In the modified chemical vapor deposition (MCVD) of optical fiber preforms, doping silica with fluorine lowers the refractive index. When SiF4 is used as the sole fluorinating agent, a refractive-index difference Δn of approximately −0.01 relative to pure silica was achieved [1]. However, increasing SiF4 concentration causes a marked reduction in the glass deposition rate because stable gaseous chlorofluorosilanes (SiF3Cl, SiF2Cl2, SiFCl3) are formed and exit the reaction zone without depositing [1]. By contrast, using pre-synthesized fluorochlorosilane precursors directly can mitigate this parasitic loss pathway, maintaining higher deposition efficiency while achieving the same Δn ≈ −0.01. Pure SiF4 alone cannot simultaneously maximize both Δn and deposition rate, making the mixed-halogen silane the optimal precursor choice for fluorosilicate glass deposition.

Refractive index MCVD Fluorosilicate glass Optical fiber

Boiling Point Tunability: Fluorochlorosilanes Span a 70°C Range, Bridging the Gap Between SiF4 (−86°C) and SiCl4 (+57°C)

The boiling points of the three principal fluorochlorosilanes—SiF3Cl (−70 °C), SiF2Cl2 (−32 °C), and SiFCl3 (approx. +12 °C)—span a range of about 82 °C [1]. This positions them strategically between the extremely volatile SiF4 (b.p. −86 °C) and the relatively high-boiling SiCl4 (b.p. +57 °C). The intermediate boiling points enable vapor delivery of silicon at pressures and temperatures that are more convenient for laboratory and industrial CVD systems than either extreme, simplifying bubbler design, reducing re-condensation risks, and facilitating precise flow control.

Boiling point Volatility Precursor delivery

Fluorochlorosilane: Best-Validated Industrial and Research Application Scenarios from Quantitative Evidence


Fluorine-Doped Optical Fiber Preform Fabrication via MCVD with Optimized Deposition Rate

Based on the refractive-index evidence in Section 3 (Δn ≈ −0.01 achievable), fluorochlorosilanes enable the production of fluorine-doped silica glass with a controlled reduction in refractive index while minimizing the parasitic gaseous by-product formation that plagues SiF4-only processes. Manufacturers of single-mode and multimode optical fibers can achieve the required core–cladding Δn without sacrificing deposition throughput. [1]

Superhydrophobic Transparent Coatings for Automotive and Architectural Glass

The contact-angle data in Section 3 (140–150° water contact angle for fluorochlorosilane-based films vs. ~102° for alkylsilane coatings) support the selection of fluorochlorosilane precursors for anti-contamination, water-repellent, oil-repellent, and anti-fogging coatings on glass, ceramics, and plastics. These films retain optical transparency while providing durable, chemically bonded hydrophobicity that alkylchlorosilanes cannot match without additional surface roughening. [1]

Mixed F/Cl Plasma Etching and Silicon Deposition in Semiconductor Processing

The plasma synthesis evidence (60% conversion to SiFxCl4−x under LIDB conditions) and the bond-energy differential demonstrate that fluorochlorosilanes can serve as single-source precursors delivering both fluorine and chlorine radicals in a tunable ratio. This enables precise control over the etching-to-deposition balance in silicon and dielectric film processing without the hardware complexity of co-feeding separate SiF4 and SiCl4 gas lines. [1]

Sequential Surface Functionalization for Sol–Gel and Hybrid Material Synthesis

The differential Si–F vs. Si–Cl bond lability (ΔBDE ≈ 184 kJ mol⁻¹) demonstrated in Section 3 provides the chemical foundation for stepwise hydrolysis–condensation reactions. Fluorochlorosilanes can first react with surface hydroxyl groups via their labile Si–Cl bonds to anchor the silane layer, and then undergo subsequent Si–F hydrolysis under more forcing conditions to generate further reactive sites for crosslinking or nanoparticle attachment, enabling precisely engineered multi-layer coatings and functionalized silica particles. [1]

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